N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a sulfone-containing tetrahydrothiophen ring and a phthalazinone moiety substituted with a 2-methylpropyl group. The compound’s structural complexity arises from its dual heterocyclic systems: the 1,1-dioxidotetrahydrothiophen (sulfolane derivative) and the 4-oxo-3,4-dihydrophthalazin-1-yl group.
Properties
Molecular Formula |
C18H23N3O4S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |
InChI |
InChI=1S/C18H23N3O4S/c1-12(2)10-21-18(23)15-6-4-3-5-14(15)16(20-21)9-17(22)19-13-7-8-26(24,25)11-13/h3-6,12-13H,7-11H2,1-2H3,(H,19,22) |
InChI Key |
QLGHJQPMRPNFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound can be described by its systematic name and chemical structure. It features a tetrahydrothiophene ring, an acetamide group, and a phthalazin derivative, which contribute to its unique properties.
Chemical Formula
- Molecular Formula : C17H22N2O3S
- CAS Number : 763114-26-7
Antidiabetic Potential
Research has indicated that compounds similar to this compound may exhibit inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. A study highlighted that certain derivatives demonstrated significant inhibition rates, suggesting potential applications in managing diabetes .
In Vitro Studies
In vitro assays were performed to evaluate the inhibitory effects on α-glucosidase. The results showed that some derivatives achieved up to 87.3% inhibition at specific concentrations. This suggests that modifications to the chemical structure can enhance biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial in understanding how modifications to the compound can influence its biological efficacy. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and potency |
| Variation in acetamide substituents | Altered binding affinity to target enzymes |
This table summarizes how different structural changes can impact the biological activity of related compounds.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction mechanisms between the compound and its target enzymes. These studies help predict binding affinities and identify key residues involved in enzyme-inhibitor interactions.
Case Study 1: Antidiabetic Activity
In a recent study focusing on antidiabetic agents, researchers synthesized several derivatives of acetamide compounds. Among these, one derivative closely related to this compound showed promising results with significant α-glucosidase inhibition . The study concluded that such compounds could serve as lead candidates for further development in diabetes management.
Case Study 2: Toxicological Assessment
Toxicity studies have indicated that while some derivatives exhibit beneficial biological activities, they also pose risks if not properly evaluated. For instance, acute toxicity assessments revealed potential harmful effects upon ingestion or skin contact . This underscores the importance of thorough toxicological evaluations in drug development processes.
Comparison with Similar Compounds
Substituent Modifications
- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide (Compound A) This analog replaces the phthalazinone moiety with a 4-isopropylphenoxy group and introduces a 2-fluorobenzyl substituent. However, the absence of the phthalazinone ring may reduce affinity for kinases or other redox-sensitive targets .
- N-(2,4-Dichlorophenyl)-8-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(3-oxopropyl)-4H-1,2,4-triazol-3-yl)thio)octanamide (Compound B) Compound B retains the phthalazinone core but incorporates a triazolylthioether linker and a dichlorophenyl group. The triazole ring introduces additional hydrogen-bonding sites, which may enhance binding to metalloenzymes. However, the extended aliphatic chain could reduce solubility compared to the target compound’s compact structure .
Core Heterocycle Variations
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Compound C) This simpler acetamide lacks the sulfone and phthalazinone systems but includes a thiazole ring. The thiazole’s electron-rich nitrogen and sulfur atoms enable coordination with metal ions, making it a candidate for antimicrobial applications.
Physicochemical and Spectroscopic Properties
NMR Profiles
Comparative NMR analysis (Figure 6 in ) of structurally related compounds reveals that regions A (positions 39–44) and B (positions 29–36) exhibit significant chemical shift variations. For the target compound, the sulfone group in the tetrahydrothiophen ring likely deshields nearby protons (e.g., methylpropyl substituents), causing distinct shifts in region A. In contrast, phthalazinone derivatives without sulfone groups (e.g., Compound B) show smaller deviations in these regions .
Crystallographic Behavior
N-Substituted acetamides often form hydrogen-bonded dimers (e.g., R₂²(8) motifs in Compound C), stabilizing their crystal lattices . The target compound’s sulfone group may disrupt such packing due to its polar nature, leading to reduced crystallinity compared to non-sulfonated analogs.
Bioactivity and Pharmacological Potential
Anticonvulsant Activity
Compounds like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound D) demonstrate anticonvulsant properties via GABAergic modulation. The target compound’s phthalazinone moiety, which mimics quinazolinone’s conjugated system, may confer similar activity but with improved metabolic stability due to the sulfone group .
Kinase Inhibition
Phthalazinone derivatives are known inhibitors of poly(ADP-ribose) polymerase (PARP) and other kinases. The 2-methylpropyl substituent in the target compound may enhance hydrophobic interactions with kinase ATP-binding pockets, while the sulfone group could improve solubility for in vivo efficacy compared to non-sulfonated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
